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molecular formula C12H15ClF3NO B1356146 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride CAS No. 823782-74-7

4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride

Cat. No. B1356146
M. Wt: 281.7 g/mol
InChI Key: FIPQGQLTGWTZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946225B2

Procedure details

The synthesis of intermediate 1n is performed starting with 3-hydroxymethyl-1-BOC-pyrrolidine following the operating mode described for the synthesis of 1a (white solid, total yield 72%). TLC silica gel 60 F 254 Merck, CH2Cl2-MeOH—AcOH: 90:9:1, Rf=0.10
Name
intermediate 1n
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
72%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:4]=1OCC1CCNC1.[OH:20][CH2:21][CH:22]1[CH2:26][CH2:25][N:24](C(OC(C)(C)C)=O)[CH2:23]1>>[ClH:2].[F:17][C:16]([F:19])([F:18])[C:13]1[CH:14]=[CH:15][CH:3]=[CH:4][C:12]=1[O:20][CH:21]1[CH2:22][CH2:23][NH:24][CH2:25][CH2:26]1 |f:0.1,3.4|

Inputs

Step One
Name
intermediate 1n
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=C(OCC2CNCC2)C=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1CN(CC1)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(C1=C(OC2CCNCC2)C=CC=C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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